6-Chloro-2-methyl-3-nitropyridine

Catalog No.
S1493132
CAS No.
22280-60-0
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-methyl-3-nitropyridine

CAS Number

22280-60-0

Product Name

6-Chloro-2-methyl-3-nitropyridine

IUPAC Name

6-chloro-2-methyl-3-nitropyridine

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3

InChI Key

GHSRMSJVYMITDX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Synonyms

6-Chloro-3-nitro-2-picoline; 2-Chloro-5-nitro-6-methylpyridine; 2-Chloro-6-methyl-5-nitropyridine; 3-Nitro-6-chloro-2-picoline; 6-Chloro-3-nitro-2-picoline; NSC 75592

Canonical SMILES

CC1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Synthesis of Nitropyridines

Synthesis of Protein Kinase Inhibitors

Treatment of Organophosphorus Nerve-Agent Poisoning

Biochemical Reagent

Biochemical Reagent in Life Science Research

6-Chloro-2-methyl-3-nitropyridine is a heterocyclic organic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a pyridine ring. This compound appears as a light yellow crystalline solid and has been identified by its CAS number 22280-60-0. Its structure allows for diverse chemical reactivity, making it an important intermediate in organic synthesis .

As with most nitrated aromatic compounds, CMNP is likely to be toxic and may pose various hazards. Specific data is lacking, but general safety precautions for handling nitroaromatics should be applied, including:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling the compound.
  • Working in a well-ventilated fume hood to avoid inhalation.
  • Handling the compound with care to avoid contact with skin and eyes.
  • Properly storing the compound in a cool, dry, and dark place away from incompatible materials.
Due to its functional groups. Notably, it can undergo electrophilic aromatic substitution reactions, where the electron-withdrawing nitro group enhances the reactivity of the aromatic ring. Additionally, it has been used as a reactant in the synthesis of fluorine-containing pyridinealdoxime derivatives, which are relevant for treating organophosphorus nerve-agent poisoning .

The synthesis of 6-Chloro-2-methyl-3-nitropyridine can be achieved through several methods. A prominent method involves heating a mixture of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine with phosphorus oxychloride and phosphorus pentachloride at elevated temperatures (around 110°C). The reaction is stirred for a specific duration before being cooled and treated with ice water to precipitate the desired product . The yield from this reaction can be as high as 94%, indicating an efficient synthesis route.

6-Chloro-2-methyl-3-nitropyridine is primarily utilized as an intermediate in organic synthesis. Its derivatives are particularly significant in medicinal chemistry for developing pharmaceuticals, especially those aimed at counteracting nerve agent toxicity. Additionally, it serves as a building block for synthesizing other complex organic molecules in various industrial applications .

Interaction studies involving 6-Chloro-2-methyl-3-nitropyridine focus on its reactivity with other chemical species. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups allows for selective reactions under different conditions. These interactions can lead to the formation of novel compounds with potentially enhanced biological or chemical properties .

Several compounds share structural similarities with 6-Chloro-2-methyl-3-nitropyridine, each exhibiting unique properties and applications:

Compound NameMolecular FormulaUnique Features
2-Chloro-6-methyl-5-nitropyridineC₆H₅ClN₂O₂Similar structure but different position of nitro group
6-Chloro-3-nitro-2-picolineC₆H₅ClN₂O₂Variation in position of chlorine and nitro groups
2-Chloro-5-nitro-6-methylpyridineC₆H₅ClN₂O₂Different arrangement of functional groups

These compounds are noteworthy for their potential applications in pharmaceuticals and agrochemicals. The unique positioning of functional groups in each compound influences their reactivity and biological activity, making them suitable for various synthetic pathways and therapeutic targets .

Traditional Nitration Approaches in Pyridine Derivatives

The conventional synthesis of 6-Chloro-2-methyl-3-nitropyridine typically starts from the precursor 2-hydroxy-6-methyl-5-nitropyridine. This intermediate undergoes a deoxychlorination reaction using reagents such as phosphorus oxychloride and phosphorus pentachloride under elevated temperatures to yield the target compound. High temperature conditions are crucial to improve reaction efficiency and yield.

Reaction Overview:

StepStarting MaterialReagentsConditionsProduct
12-Hydroxy-6-methyl-5-nitropyridinePOCl3, PCl5High temperature6-Chloro-2-methyl-3-nitropyridine

This method relies on the selective chlorination of the hydroxyl group while preserving the nitro and methyl substituents on the pyridine ring.

Innovative Continuous Flow Synthesis Techniques

Recent advancements in continuous flow chemistry have enabled more efficient and scalable syntheses of pyridine derivatives, including nitrated and halogenated analogs. Continuous flow reactors facilitate better control over reaction parameters such as temperature, residence time, and reagent mixing, which can enhance selectivity and yield.

For example, continuous flow microwave-assisted cyclodehydration has been applied to pyridine synthesis, enabling rapid and regioselective formation of substituted pyridines. Although specific continuous flow methods for 6-Chloro-2-methyl-3-nitropyridine are not widely reported, analogous pyridine syntheses demonstrate the potential for adaptation to this compound.

Regioselective Chlorination-Nitration Sequential Reactions

Regioselectivity in chlorination and nitration on pyridine rings is critical due to the electron-deficient nature of the heterocycle. Sequential reactions starting with chlorination followed by nitration, or vice versa, have been explored to achieve substitution at precise ring positions.

The typical approach involves:

  • Initial nitration of methyl-substituted pyridine derivatives to introduce the nitro group at position 3.
  • Subsequent chlorination at position 6, often facilitated by selective reagents like phosphorus oxychloride.

This sequence prevents over-substitution and minimizes side reactions, ensuring high regioselectivity and purity of 6-Chloro-2-methyl-3-nitropyridine.

Solvent Effects in Heterocyclic Nitration Processes

Solvent choice significantly influences nitration reactions of heterocycles. Polar solvents such as sulfuric acid or mixed acid systems are traditionally used to generate the nitronium ion (NO2+), the active nitrating species.

In the synthesis of related compounds like 6-Chloro-3-hydroxy-2-nitropyridine, nitration is performed in concentrated sulfuric acid with potassium nitrate at low temperatures (0–20°C) for extended periods (e.g., 16 hours), yielding high purity products.

For 6-Chloro-2-methyl-3-nitropyridine, solvent systems that stabilize intermediates and control reaction rates are essential to avoid unwanted side reactions such as over-nitration or ring degradation.

Physicochemical Data

PropertyData
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Melting Point56 °C
CAS Number22280-60-0
SMILESCc1nc(Cl)ccc1N+[O-]
InChIKeyGHSRMSJVYMITDX-UHFFFAOYSA-N

Structural Representation

Chemical Structure of 6-Chloro-2-methyl-3-nitropyridine:

The structure shows the pyridine ring with a chlorine atom at position 6, a methyl group at position 2, and a nitro group at position 3.

Summary of Research Findings

  • The synthesis of 6-Chloro-2-methyl-3-nitropyridine is well-established via chlorination of hydroxypyridine precursors under high temperature conditions with chlorinating agents like phosphorus oxychloride.
  • Continuous flow synthesis methods, although not yet fully exploited for this compound, offer promising avenues for scalable and efficient production.
  • Regioselective substitution is achieved by careful sequencing of nitration and chlorination steps, supported by solvent and temperature control.
  • Solvent effects are critical in nitration reactions, with concentrated sulfuric acid and potassium nitrate systems being effective for related nitropyridine derivatives.
  • The compound's physicochemical properties, including melting point and molecular weight, align with typical substituted pyridine derivatives, facilitating its handling and application in further chemical transformations.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

22280-60-0

Wikipedia

6-chloro-2-methyl-3-nitropyridine

Dates

Modify: 2023-08-15

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